Chloro(dimethyl)(prop-1-en-1-yl)silane
Description
Chloro(dimethyl)(prop-1-en-1-yl)silane is an organosilicon compound with the molecular formula C₅H₁₁ClSi and a molecular weight of 134.67 g/mol. Its structure consists of a silicon atom bonded to two methyl groups, one chlorine atom, and a prop-1-en-1-yl (allyl) group (CH₂=CHCH₂–). This compound is characterized by its dual reactivity: the chlorine atom enables nucleophilic substitution, while the unsaturated allyl group allows for electrophilic additions or isomerization reactions .
Synthetically, such allyl-substituted chlorosilanes are intermediates in the preparation of silicone polymers and functionalized organic molecules. For example, the allyl group can undergo catalytic isomerization to form styrene derivatives, as demonstrated in B(C₆F₅)₃-catalyzed reactions . Additionally, their reactivity in cross-coupling reactions makes them valuable in constructing carbon–silicon bonds for advanced materials .
Properties
CAS No. |
64472-98-6 |
|---|---|
Molecular Formula |
C5H11ClSi |
Molecular Weight |
134.68 g/mol |
IUPAC Name |
chloro-dimethyl-prop-1-enylsilane |
InChI |
InChI=1S/C5H11ClSi/c1-4-5-7(2,3)6/h4-5H,1-3H3 |
InChI Key |
NARNKTUATOSVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(prop-1-en-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl chloride with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of specialized reactors and optimized reaction conditions, such as controlled temperature and pressure, allows for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)(prop-1-en-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form corresponding silane derivatives.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across carbon-carbon double bonds in alkenes or alkynes.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can convert the compound into different silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include platinum or rhodium catalysts for hydrosilylation, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various silane derivatives, such as alkoxysilanes, aminosilanes, and siloxanes. These products are valuable intermediates in the synthesis of advanced materials and chemicals .
Scientific Research Applications
Chloro(dimethyl)(prop-1-en-1-yl)silane has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound is utilized in the modification of biomolecules and surfaces, enhancing their properties for various biological applications.
Medicine: Research into drug delivery systems and medical devices often employs silane derivatives for their biocompatibility and functionalization capabilities.
Mechanism of Action
The mechanism by which chloro(dimethyl)(prop-1-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the silicon-carbon bonds. The chlorine atom can be readily substituted by nucleophiles, while the silicon-carbon bonds participate in various addition and substitution reactions. These interactions enable the compound to modify surfaces, form new chemical bonds, and act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
Chloro(dimethyl)(prop-1-en-1-yl)silane is compared below with structurally related silanes to highlight differences in reactivity, physical properties, and applications.
Table 1: Physical and Chemical Properties of Selected Chlorosilanes
Reactivity in Cross-Coupling Reactions
In fluoride-promoted cross-coupling with aryl halides, chloro(phenyl)silanes exhibit higher efficiency (~78%) compared to their germanium counterparts (~45%) under moist toluene conditions . This contrasts with bulky substituents (e.g., octadecyl in ), which reduce reactivity due to steric hindrance.
Table 2: Cross-Coupling Efficiency in Fluoride-Promoted Reactions
Isomerization and Functionalization
The allyl group in this compound enables catalytic isomerization to styrene derivatives. For example, B(C₆F₅)₃-catalyzed reactions yield trans-epoxides with 65% stereospecificity . This contrasts with saturated analogs (e.g., chloro(dimethyl)octadecylsilane), which lack unsaturated bonds for such transformations.
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